molecular formula C15H18N2O3 B3877085 N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

Cat. No. B3877085
M. Wt: 274.31 g/mol
InChI Key: UDRLOIWJHGWHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, also known as DEHA, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. DEHA is a quinolone derivative that possesses a unique chemical structure, which makes it an attractive candidate for various biological and medicinal applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide is not fully understood. However, it has been suggested that N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial effects. N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess neuroprotective effects, which make it an attractive candidate for the treatment of neurodegenerative disorders. N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess cardioprotective effects, which make it an attractive candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide possesses several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide also possesses some limitations, including its poor bioavailability and limited water solubility, which may limit its application in vivo.

Future Directions

For N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide research include the development of new synthetic methods for N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide, the investigation of its mechanism of action, and the evaluation of its potential application in various disease models.

Scientific Research Applications

N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has been shown to possess potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide has also been shown to possess antimicrobial properties, which make it an attractive candidate for the development of new antibiotics.

properties

IUPAC Name

N,N-diethyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-17(4-2)13(18)9-11-14(19)10-7-5-6-8-12(10)16-15(11)20/h5-8H,3-4,9H2,1-2H3,(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRLOIWJHGWHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
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N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
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Reactant of Route 5
N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide
Reactant of Route 6
N,N-diethyl-2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)acetamide

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